molecular formula C7H18OSi B154283 Butoxytrimethylsilane CAS No. 1825-65-6

Butoxytrimethylsilane

Cat. No.: B154283
CAS No.: 1825-65-6
M. Wt: 146.3 g/mol
InChI Key: YTJUXOIAXOQWBV-UHFFFAOYSA-N
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Description

Butoxytrimethylsilane is a colorless liquid with the molecular formula C7H18OSi. It is known for its low vaporization pressure and good solubility in water and most organic solvents. This compound exhibits high thermal and chemical stability, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common preparation method for butoxytrimethylsilane involves the reaction of trimethylchlorosilane with tert-butanol. The reaction typically proceeds under dehydrogenation conditions to yield the desired product . The specific synthesis method can be optimized and adjusted according to actual needs.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Butoxytrimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions typically occur under mild conditions with the use of catalysts to enhance the reaction rate.

    Oxidation and Reduction Reactions: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled conditions to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silicon-containing compounds, while oxidation and reduction reactions can lead to the formation of different oxidation states of silicon.

Scientific Research Applications

Butoxytrimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a silicon reagent in organic synthesis to introduce silicon groups into organic molecules. This is particularly useful in the synthesis of silicon-containing polymers and materials.

    Biology and Medicine: Its high stability and solubility make it suitable for use in biological and medical research. It can be used in the development of silicon-based drugs and diagnostic agents.

    Industry: this compound is used as a silicon coupling agent to improve the compatibility of polymers and inorganic particles. It enhances the mechanical properties and heat resistance of materials.

Mechanism of Action

The mechanism by which butoxytrimethylsilane exerts its effects involves the introduction of silicon groups into organic molecules. This process enhances the stability, solubility, and reactivity of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the organic molecules being modified.

Comparison with Similar Compounds

    Trimethylsilyl Chloride: Another silicon reagent used in organic synthesis, but it is less stable and more reactive compared to butoxytrimethylsilane.

    Trimethylsilyl Ether: Similar in structure but differs in the nature of the alkoxy group attached to the silicon atom.

Uniqueness: this compound stands out due to its high thermal and chemical stability, low vaporization pressure, and good solubility in both water and organic solvents. These properties make it a versatile reagent in various chemical processes and applications .

Properties

IUPAC Name

butoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJUXOIAXOQWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334059
Record name Butoxytrimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-65-6
Record name Butoxytrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, butoxytrimethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4.40 g (40.5 mmol) of chlorotrimethylsilane were added dropwise to a solution of 3.00 g (40.5 mmol) of 1-butanol and 11.1 g (135 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for another 15 minutes at 0-5° C. and for 15 minutes at 20° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 5.30 g (theory: 5.93 g) of 1-trimethylsilyloxybutane as a colorless oil having a purity of 90% (GC).
Quantity
4.4 g
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3 g
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11.1 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1 mole of n-butanol and 1.5 moles of trimethylchlorosilane were heated to reflux (54°-91° C.) with the addition of 0.0005 moles of tetra-n-butyl ammonium bromide. Vigorous evolution of HCl was observed. When evolution of gas ceased, the IR spectrum did not show an OH band. When the product was worked up by distillation, pure 1-trimethylsiloxybutane was obtained as distillate.
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1 mol
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1.5 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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